molecular formula C13H16O4 B7866422 5-Methyl-2-(oxan-4-yloxy)benzoic acid

5-Methyl-2-(oxan-4-yloxy)benzoic acid

Cat. No.: B7866422
M. Wt: 236.26 g/mol
InChI Key: PNFYVPVIHIHINM-UHFFFAOYSA-N
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Description

5-Methyl-2-(oxan-4-yloxy)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a benzoic acid core with a methyl group at the 5-position and an oxan-4-yloxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(oxan-4-yloxy)benzoic acid typically involves the esterification of 5-methyl-2-hydroxybenzoic acid with oxan-4-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(oxan-4-yloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The oxan-4-yloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Methyl-2-carboxybenzoic acid.

    Reduction: 5-Methyl-2-(oxan-4-yloxy)benzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methyl-2-(oxan-4-yloxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(oxan-4-yloxy)benzoic acid involves its interaction with specific molecular targets. The oxan-4-yloxy group may facilitate binding to enzymes or receptors, modulating their activity. The benzoic acid core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-hydroxybenzoic acid: Lacks the oxan-4-yloxy group, resulting in different chemical properties and reactivity.

    2-(Oxan-4-yloxy)benzoic acid: Lacks the methyl group, affecting its steric and electronic characteristics.

    5-Methyl-2-(methoxy)benzoic acid: Contains a methoxy group instead of an oxan-4-yloxy group, leading to variations in its chemical behavior.

Uniqueness

5-Methyl-2-(oxan-4-yloxy)benzoic acid is unique due to the presence of both the methyl and oxan-4-yloxy groups, which confer distinct steric and electronic properties

Properties

IUPAC Name

5-methyl-2-(oxan-4-yloxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9-2-3-12(11(8-9)13(14)15)17-10-4-6-16-7-5-10/h2-3,8,10H,4-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFYVPVIHIHINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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